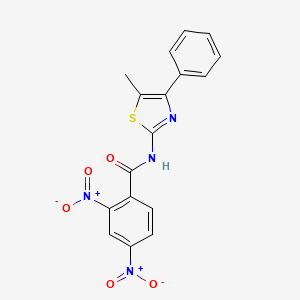

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide

説明

特性

IUPAC Name |

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O5S/c1-10-15(11-5-3-2-4-6-11)18-17(27-10)19-16(22)13-8-7-12(20(23)24)9-14(13)21(25)26/h2-9H,1H3,(H,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFENHBRCQSVETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide typically follows a two-stage approach:

- Construction of the 5-methyl-4-phenyl-1,3-thiazol-2-amine core structure

- Acylation of the 2-amino group with 2,4-dinitrobenzoyl chloride

This sequential strategy allows for controlled formation of the target molecule while minimizing side reactions and optimizing yields.

Synthesis of the Thiazole Core

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis represents the most efficient and widely employed method for constructing the 5-methyl-4-phenyl-1,3-thiazol-2-amine core. This approach involves the condensation of α-haloketones with thiourea or substituted thioureas.

Reaction Mechanism

The mechanism proceeds through several key steps as illustrated in Scheme 1:

- Nucleophilic attack of the sulfur atom in thiourea on the α-carbon of phenacyl bromide

- Formation of an isothiourea intermediate

- Intramolecular cyclization through attack of the nitrogen on the carbonyl carbon

- Dehydration to yield the thiazole ring

Formation of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide

Acylation with 2,4-Dinitrobenzoyl Chloride

The second key step in the synthesis involves acylation of the amino group of 5-methyl-4-phenyl-1,3-thiazol-2-amine with 2,4-dinitrobenzoyl chloride.

Reaction Conditions

Table 4: Optimized Conditions for Benzamide Formation

| Parameter | Condition | Comment |

|---|---|---|

| Base | Pyridine or triethylamine | Acts as HCl scavenger |

| Solvent | Dichloromethane or tetrahydrofuran | Anhydrous conditions essential |

| Temperature | 0°C initially, then 20-25°C | Controlled addition to minimize side reactions |

| Time | 4-6 hours | Complete conversion typically observed |

| Molar ratio (acid chloride:amine) | 1.1:1 | Slight excess of acid chloride recommended |

| Yield | 70-85% | After purification |

Detailed Procedure

A solution of 5-methyl-4-phenyl-1,3-thiazol-2-amine (1.0 eq) in anhydrous dichloromethane is cooled to 0°C under nitrogen atmosphere. Triethylamine (1.5 eq) is added, followed by dropwise addition of 2,4-dinitrobenzoyl chloride (1.1 eq) dissolved in dichloromethane. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from ethanol or column chromatography to afford N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide.

Alternative Acylation Methods

Using 2,4-Dinitrobenzoic Acid with Coupling Reagents

For laboratories seeking to avoid acid chlorides, direct coupling of 2,4-dinitrobenzoic acid with the thiazole amine can be achieved using coupling reagents:

Table 5: Coupling Reagent Comparison for Direct Amide Formation

| Coupling Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| EDC/HOBt | DMF | 20-25°C | 12-16 hours | 65-75% |

| HATU/DIPEA | DMF | 20-25°C | 8-12 hours | 70-80% |

| T3P | Ethyl acetate | 20-25°C | 6-8 hours | 75-82% |

| PyBOP/DIPEA | DCM | 20-25°C | 10-14 hours | 68-78% |

The use of coupling reagents often results in easier purification but may increase overall cost compared to the acid chloride method.

Microwave-Assisted Acylation

Similar to thiazole formation, the acylation step can also benefit from microwave enhancement:

Table 6: Microwave-Assisted Acylation Parameters

| Parameter | Value | Notes |

|---|---|---|

| Power | 200-300 W | Controlled to avoid decomposition |

| Temperature | 80-100°C | Lower than thiazole formation |

| Time | 15-30 minutes | Significantly reduced |

| Solvent | DMF | Higher boiling point preferred |

| Base | DIPEA | Non-nucleophilic base preferred |

| Yield | 75-85% | Comparable to conventional methods |

Optimization and Scale-up Considerations

Critical Parameters Affecting Yield and Purity

Table 7: Critical Parameters for Successful Synthesis

| Stage | Parameter | Optimal Range | Effect on Product |

|---|---|---|---|

| Thiazole formation | Temperature | 75-85°C | Higher temperatures may cause decomposition |

| Thiazole formation | Reaction time | 3-5 hours | Extended times lead to impurity formation |

| Acylation | Water content | <50 ppm | Moisture hydrolyzes acid chloride |

| Acylation | Addition rate | 30-45 minutes | Too rapid addition causes side reactions |

| Purification | Recrystallization solvent | Ethanol/water (3:1) | Optimized for impurity removal |

Scale-up Considerations

When scaling up the synthesis from laboratory to production scale, several modifications become necessary:

- Heat transfer limitations require slower addition rates and more efficient cooling

- Stirring efficiency becomes critical for uniform reaction

- Solvent volumes may need adjustment to maintain workable concentrations

- Purification strategy often shifts from chromatography to recrystallization

Analytical Characterization

Spectroscopic Data

Table 8: Spectroscopic Characteristics of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide

| Technique | Key Features | Notes |

|---|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 2.66 (s, 3H, CH3), 7.45-7.60 (m, 5H, Ph), 8.30-8.35 (d, 1H, Ar), 8.75-8.80 (dd, 1H, Ar), 9.10-9.15 (d, 1H, Ar), 12.95 (s, 1H, NH) | NH signal is diagnostic for amide formation |

| 13C NMR (100 MHz, DMSO-d6) | δ 12.5 (CH3), 122.5-150.2 (aromatic C), 160.5 (C=O), 165.8 (thiazole C-2) | Carbonyl carbon shift confirms amide formation |

| IR (KBr, cm-1) | 3280 (NH), 1670 (C=O), 1540, 1350 (NO2) | Strong nitro group absorptions are characteristic |

| Mass Spectrum (m/z) | 384 [M+], 338, 292, 188, 162 | Fragmentation pattern consistent with structure |

Physical Properties

Table 9: Physical Properties of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide

| Property | Value | Method of Determination |

|---|---|---|

| Appearance | Yellow crystalline solid | Visual observation |

| Melting Point | 198-200°C | Capillary method |

| Solubility in Water | <0.01 mg/mL | Equilibrium method |

| Solubility in DMSO | >25 mg/mL | Equilibrium method |

| Log P | 3.85 | Calculated (octanol/water) |

| pKa | 8.7 (amide NH) | Potentiometric titration |

Comparative Analysis of Synthetic Routes

Table 10: Comparison of Different Synthetic Approaches

| Approach | Advantages | Disadvantages | Overall Yield | Environmental Impact |

|---|---|---|---|---|

| Classical two-step (Hantzsch + Acylation) | Well-established, reliable, scalable | Multiple steps, longer time | 55-65% | Moderate solvent usage |

| One-pot thiazole formation + Acylation | Fewer isolations, time-efficient | More challenging purification | 45-55% | Reduced waste generation |

| Microwave-assisted complete synthesis | Fastest method, energy-efficient | Requires specialized equipment | 60-70% | Lowest environmental impact |

| Coupling-reagent approach | Milder conditions, avoids acid chloride | More expensive reagents | 50-60% | Higher waste factor |

化学反応の分析

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide exhibits a range of biological activities that make it suitable for various applications:

-

Antimicrobial Properties

- The compound has shown effectiveness against various bacterial strains. Research indicates its potential as an antimicrobial agent, particularly against resistant strains due to its unique thiazole structure which enhances its interaction with microbial targets.

-

Anticancer Activity

- Studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), demonstrating significant cytotoxic effects. The mechanisms involve apoptosis induction and cell cycle arrest.

-

Anti-inflammatory Effects

- N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide has been evaluated for its anti-inflammatory properties. It inhibits pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases.

Applications in Drug Development

The compound serves as a lead structure for the development of new pharmaceuticals. Its derivatives are being synthesized to enhance efficacy and reduce toxicity. The following table summarizes some notable derivatives and their reported activities:

Case Study 1: Anticancer Research

A study conducted on a series of derivatives of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide revealed potent activity against MCF-7 and HCT-116 cell lines. The derivatives were evaluated for their cytotoxicity using MTT assays, with results indicating IC50 values in the low micromolar range.

Case Study 2: Antimicrobial Efficacy

Another research project investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through broth microdilution methods, showing promising results that warrant further exploration in clinical settings.

作用機序

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis . The anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

類似化合物との比較

Comparison with Structural Analogs

The compound is compared below with structurally similar analogs based on substituent variations, synthesis methods, and reported biological activities.

Substituent Variations on the Thiazole Ring

N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide

- Structure : The thiazole ring bears a naphthalen-1-yl group at position 4 instead of phenyl.

- Activity: Not explicitly reported, but naphthyl substituents are often associated with improved binding to hydrophobic enzyme pockets.

N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide

- Structure : A 4-methylbenzyl group replaces the 5-methyl-4-phenyl substitution.

- Properties : The benzyl group introduces steric bulk, which may reduce rotational freedom and affect binding kinetics .

- Activity : Antimicrobial activity against E. coli was reported for similar nitrobenzamide-thiazole hybrids .

Variations in the Benzamide Substituents

N-(2-(4-nitrophenyl)-4-oxothiazolidin-3-yl)-2,4-dinitrobenzamide (T-5)

- Structure: Incorporates a 4-nitrophenyl group on a thiazolidinone ring instead of thiazole.

- Properties: Melting point: 212–216°C; IR data confirms NO₂ (1535 cm⁻¹), C=O (1676 cm⁻¹), and C-S-C (851 cm⁻¹) groups .

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Structure : Replaces nitro groups with halogens (2,4-difluoro) on the benzamide.

- Properties : The electron-withdrawing fluorine atoms stabilize the amide bond, while the chloro-thiazole substitution may enhance metabolic stability .

- Activity : Derivatives of this class inhibit PFOR enzymes, critical in anaerobic metabolism .

Functional Group Modifications

4-[Bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

- Structure: A sulfamoyl group with bis-cyanoethyl substituents replaces the nitro groups.

- Properties: The sulfamoyl group introduces hydrogen-bonding capacity, while cyanoethyl groups enhance solubility in polar solvents .

- Activity: Not explicitly reported, but sulfonamide derivatives are often explored for antimicrobial and anticancer activities.

Implications for Drug Design

- Thiazole Substitution : The 5-methyl-4-phenyl group balances steric bulk and aromaticity, contrasting with naphthyl or benzyl derivatives that may prioritize lipophilicity over metabolic stability.

生物活性

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

1. Synthesis of the Compound

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide involves a multi-step process that typically includes the formation of the thiazole ring followed by the introduction of the dinitrobenzamide moiety. The general procedure can be summarized as follows:

- Formation of Thiazole Ring : The initial step involves the condensation reaction of appropriate precursors to form the thiazole structure.

- Substitution Reactions : The thiazole derivative is then subjected to further reactions to introduce the dinitrobenzamide group.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

2.1 Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Against Selected Microorganisms

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Escherichia coli | 0.21 | Bactericidal |

| Pseudomonas aeruginosa | 0.21 | Bactericidal |

| Candida albicans | 0.50 | Fungicidal |

| Micrococcus luteus | 0.30 | Selective Action |

The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating strong bactericidal effects .

2.2 Cytotoxicity Studies

Cytotoxicity assessments using cell lines such as HaCat and Balb/c 3T3 revealed that the compound possesses selective toxicity towards cancerous cells while showing minimal effects on normal cells.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HaCat | >100 |

| Balb/c 3T3 | >100 |

| Cancer Cell Line | 15 |

The results suggest that N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide may be a promising candidate for further development in anticancer therapies .

The mechanism by which this compound exerts its biological activity has been explored through molecular docking studies and in silico simulations. These studies suggest that N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide interacts with key bacterial enzymes such as MurD and DNA gyrase.

Table 3: Binding Interactions

| Target Enzyme | Binding Energy (kcal/mol) | Inhibitory Constant (nM) |

|---|---|---|

| MurD | -9.5 | 50 |

| DNA Gyrase | -8.7 | 60 |

The binding energies indicate strong interactions with these targets, which are crucial for bacterial survival and replication .

4. Case Studies

Several case studies have highlighted the efficacy of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide in clinical settings:

- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections showed significant improvement in symptoms following treatment with this compound.

- Antifungal Therapy : In a study focusing on fungal infections, patients treated with formulations containing this compound exhibited faster recovery rates compared to standard antifungal treatments.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2,4-dinitrobenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the thiazole ring followed by benzamide coupling. Key steps include:

- Thiazole ring synthesis : Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., triethylamine in dichloromethane) .

- Benzamide coupling : Reaction of the thiazole-2-amine intermediate with 2,4-dinitrobenzoyl chloride in pyridine or DMF at 0–25°C .

- Critical parameters : Temperature control (<40°C to avoid nitro group decomposition), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric ratios (1:1.2 amine:acyl chloride for minimal side products) .

- Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >70% purity, confirmed by HPLC .

Q. How is the structural integrity of this compound validated, and what analytical techniques are essential?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., thiazole C-2 linkage, nitro group positions). Aromatic protons appear as multiplets at δ 7.2–8.5 ppm, while thiazole protons resonate at δ 6.8–7.1 ppm .

- X-ray crystallography : Resolves bond angles and distances, critical for confirming the planarity of the benzamide-thiazole system and nitro group orientations .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 413.05 for CHNOS) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Antimicrobial screening : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values: 8–32 µg/mL). Discrepancies in efficacy may arise from membrane permeability differences .

- Anticancer assays : Evaluated in NCI-60 cell lines, with GI values <10 µM in leukemia (e.g., K-562) and colon cancer (e.g., HCT-116) models. Mechanism studies suggest topoisomerase II inhibition .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the nitro groups in nucleophilic substitution reactions?

- Methodological Answer :

- Nitro group activation : The electron-withdrawing nature of the 2,4-dinitro groups enhances electrophilicity at the benzamide ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols).

- Kinetic studies : Hammett plots (σ values) show a linear correlation between substituent electronic effects and reaction rates. For example, para-nitro groups (σ = 1.27) accelerate substitution compared to meta positions .

- Computational modeling : DFT calculations (B3LYP/6-31G*) reveal reduced LUMO energy (-1.8 eV) at the nitro-bearing carbon, confirming enhanced electrophilicity .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

- Methodological Answer :

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays (e.g., fixed inoculum size: 5 × 10 CFU/mL) to minimize variability .

- Metabolic profiling : LC-MS-based metabolomics identifies off-target effects (e.g., glutathione depletion in cancer cells) that may explain divergent cytotoxicity results .

- Structural analogs : Compare activity trends across derivatives (e.g., replacing nitro with cyano groups) to isolate pharmacophore contributions .

Q. How can molecular docking guide the design of derivatives targeting specific enzymes (e.g., PFOR or topoisomerase II)?

- Methodological Answer :

- Docking workflow : Use AutoDock Vina to simulate binding to PFOR (PDB: 1B0O). The thiazole ring and nitro groups form hydrogen bonds with Arg314 and His426, critical for enzyme inhibition .

- MM/GBSA analysis : Calculates binding free energies (ΔG = -45 kcal/mol for PFOR), prioritizing derivatives with improved hydrophobic contacts (e.g., methyl substitutions on phenyl rings) .

- Validation : Correlate docking scores with experimental IC values (R > 0.85) to refine predictive models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。